Changnanicacid

Description

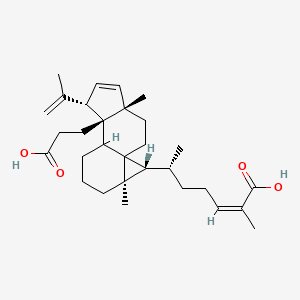

Changnanic acid (C₃₀H₄₄O₄, MW: 468.67 g/mol) is a triterpenoid belonging to the 3,4-seco-cycloartane class, first isolated from Kadsura longipedunculata roots and stems . It features a tetracyclic skeleton with two carboxylic acid groups at positions 3 and 26, contributing to its polar nature (LogP: 7.27, tPSA: 74.6 Ų) . Structurally, it is characterized by a Z-configuration double bond at C-21 and a prop-1-en-2-yl substituent at C-8 .

Biological Activity

Changnanic acid exhibits moderate cytotoxicity against leukemia P-388 cells (IC₅₀: 10 μg/mL) and HL-60 cells (IC₅₀: 50.51 μM) . It also inhibits tumor cell lines Bel-7402 and MCF-7 (IC₅₀: ~100 μM) . Its activity is attributed to interactions with cellular apoptosis pathways, though exact mechanisms remain under investigation.

Properties

Molecular Formula |

C30H44O4 |

|---|---|

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(4S,7S,8R,13R,14R)-8-(2-carboxyethyl)-4,13-dimethyl-7-prop-1-en-2-yl-14-tetracyclo[7.5.0.01,13.04,8]tetradec-5-enyl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H44O4/c1-19(2)22-12-15-27(5)17-18-30-23(29(22,27)16-13-24(31)32)11-8-14-28(30,6)25(30)20(3)9-7-10-21(4)26(33)34/h10,12,15,20,22-23,25H,1,7-9,11,13-14,16-18H2,2-6H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,27-,28-,29+,30?/m1/s1 |

InChI Key |

DNVUNGJWEAUTQS-AXSJCNBFSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@@H]1[C@@]2(C13CC[C@]4(C=C[C@H]([C@]4(C3CCC2)CCC(=O)O)C(=C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1C2(C13CCC4(C=CC(C4(C3CCC2)CCC(=O)O)C(=C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Changnanicacid typically involves a multi-step process. One common method is the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate, similar to the Perkin reaction used for cinnamic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Changnanicacid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Changnanicacid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Changnanicacid involves its interaction with various molecular targets. It can inhibit certain enzymes, leading to a cascade of biochemical reactions. The aromatic ring and functional groups allow it to bind to specific proteins, altering their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Poor aqueous solubility; dissolves in DMSO, ethanol, or DMF .

- Storage : Stable at -20°C for 2–3 years; sensitive to heat and moisture .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Bioactive Differences

Key Observations:

Bioactivity : Heteroclitalactone C shows superior cytotoxicity (IC₅₀: 17.38 μM) due to its epoxide group, which enhances electrophilic interactions with cellular targets .

Solubility : Changnanic acid’s dual COOH groups improve aqueous solubility compared to lactone derivatives like schisanlactone B .

Structural Impact: The presence of a ketone (nigranoic acid) or lactone (schisanlactones) modifies lipid membrane permeability and target binding .

Pharmacological Profiles

Table 2: Anticancer Activity Across Cell Lines

| Compound | Bel-7402 (IC₅₀) | MCF-7 (IC₅₀) | HL-60 (IC₅₀) |

|---|---|---|---|

| Changnanic acid | 100 μM | 100 μM | 50.51 μM |

| Schisanlactone E | 1 μg/mL | N/A | N/A |

| Nigranoic acid | N/A | N/A | 37.05 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.